molecular formula C8H12Cl2N2 B12999617 (R)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride

(R)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride

Cat. No.: B12999617
M. Wt: 207.10 g/mol
InChI Key: RJNKVKYBUFSNLR-FYZOBXCZSA-N
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Description

®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom attached to the pyridine ring and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyridine with chlorine to form 2-chloropyridine, which is then further reacted with propan-1-amine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the reagents and conditions used.

Scientific Research Applications

®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or interact with DNA or RNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is unique due to the presence of both the chloropyridine and propan-1-amine groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-2-6(10)7-4-3-5-8(9)11-7;/h3-6H,2,10H2,1H3;1H/t6-;/m1./s1

InChI Key

RJNKVKYBUFSNLR-FYZOBXCZSA-N

Isomeric SMILES

CC[C@H](C1=NC(=CC=C1)Cl)N.Cl

Canonical SMILES

CCC(C1=NC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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